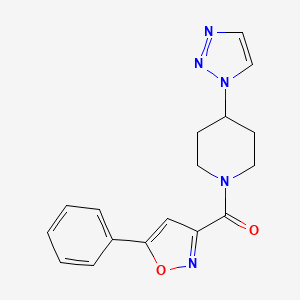

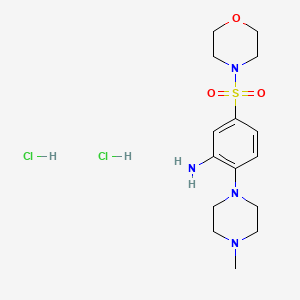

![molecular formula C21H17N5O2S2 B2842634 N-(1-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892730-23-3](/img/structure/B2842634.png)

N-(1-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C21H17N5O2S2 and its molecular weight is 435.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Serotonin Receptor Antagonism

- Application : This compound has been studied for its potential as a selective serotonin 5-HT6 receptor antagonist. Its derivatives demonstrated significant binding affinity and inhibitory capacity in functional cellular responses to serotonin, indicating potential use in neurological or psychiatric disorders (Ivachtchenko et al., 2010).

Antimicrobial Activity

- Application : Certain derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds showed significant anti-bacterial and anti-fungal activities against various strains, suggesting their application in combating infections (Mittal et al., 2011).

Regioselective Synthesis and Computational Studies

- Application : The compound's derivatives have been synthesized through regioselective methods, both thermally and under microwave irradiation. Computational studies using Density Functional Theory (DFT) supported the regioselectivity of these syntheses, contributing to the field of computational chemistry and synthetic methodology (Salem et al., 2015).

Antitumor Activity

- Application : An unexpected structural rearrangement in the synthesis of related compounds led to derivatives with significant antitumor activity. These findings indicate the potential of such compounds in cancer therapy, especially considering their low toxicity and high potency in vivo (Lauria et al., 2013).

Aurora-A Kinase Inhibition

- Application : Derivatives have been synthesized and evaluated as Aurora-A kinase inhibitors, showing potential in cancer treatment. Some derivatives demonstrated cytotoxic activity comparable to established drugs, suggesting their utility in oncology (Shaaban et al., 2011).

HIV-1 Replication Inhibition

- Application : A novel class of derivatives was identified as potent inhibitors of HIV-1 replication. This discovery, made during the evaluation of similar compounds, highlights the compound's potential in antiviral therapy (Kim et al., 2014).

Mecanismo De Acción

Target of Action

CHEMBL1170086, also known as “10-(benzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine” or “N-(1-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine”, primarily targets the human recombinant 5HT6 receptor . The 5HT6 receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and the regulation of processes such as mood, anxiety, and depression .

Mode of Action

CHEMBL1170086 acts as an antagonist at the 5HT6 receptor . This means it binds to the receptor and inhibits its activation by serotonin. The inhibition of serotonin-induced cAMP production is one of the key results of this interaction .

Biochemical Pathways

The primary biochemical pathway affected by CHEMBL1170086 is the serotonin signaling pathway. By acting as an antagonist at the 5HT6 receptor, CHEMBL1170086 can modulate the effects of serotonin, a key neurotransmitter involved in numerous physiological processes . The downstream effects of this interaction can vary widely, potentially influencing mood, anxiety, and other neurological processes.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination

Result of Action

The molecular and cellular effects of CHEMBL1170086’s action primarily involve the modulation of serotonin signaling via the 5HT6 receptor . By inhibiting the activation of this receptor, CHEMBL1170086 can alter the cellular responses typically induced by serotonin. The specific molecular and cellular effects can vary depending on the context and are subject to further investigation .

Action Environment

The action, efficacy, and stability of CHEMBL1170086 can be influenced by various environmental factors. These can include factors intrinsic to the individual, such as genetic makeup and health status, as well as extrinsic factors like diet and exposure to other drugs . Understanding these influences is critical for predicting the compound’s behavior in different contexts.

Propiedades

IUPAC Name |

10-(benzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O2S2/c1-14(15-8-4-2-5-9-15)22-19-18-17(12-13-29-18)26-20(23-19)21(24-25-26)30(27,28)16-10-6-3-7-11-16/h2-14H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALHLJWQEACLLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

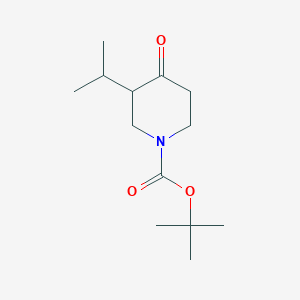

![N-benzyl-4-isopropylbenzo[d]thiazol-2-amine](/img/structure/B2842553.png)

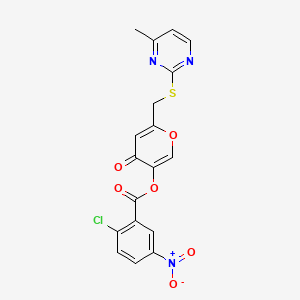

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2842561.png)

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2842565.png)

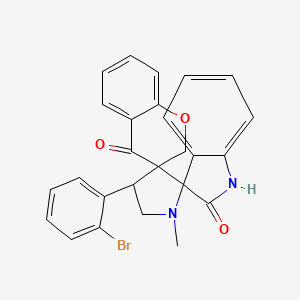

![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2842566.png)

![Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro-](/img/structure/B2842568.png)

![2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide](/img/structure/B2842570.png)

![3-Chloro-11-methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B2842571.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2842573.png)